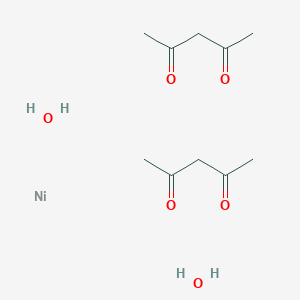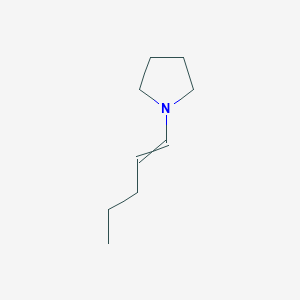
1,3-Butadiene, 2-chloro-, dimer
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Butadiene, 2-chloro-, dimer, also known as Dichlorobutene, is a synthetic organic compound that is widely used in various industrial applications. It is a colorless liquid with a pungent odor and is soluble in most organic solvents. This compound is primarily used as a cross-linking agent in the production of rubber products, such as tires, hoses, and gaskets. In recent years, there has been increasing interest in the scientific research application of this compound due to its potential as a therapeutic agent.
Wirkmechanismus
The mechanism of action of 1,3-Butadiene, 2-chloro-, dimer is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and signaling pathways that are involved in inflammation and tumor growth. It may also stimulate the production of certain immune cells, which can help to fight off viral infections and other diseases.
Biochemical and Physiological Effects:
Studies have shown that 1,3-Butadiene, 2-chloro-, dimer can have a range of biochemical and physiological effects. For example, it has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, which are involved in the development of inflammatory diseases. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo, and may be useful in the treatment of certain types of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1,3-Butadiene, 2-chloro-, dimer in lab experiments is its relatively low cost and availability. It is also easy to handle and store, and can be used in a variety of different assays and experiments. However, there are also some limitations to its use. For example, it can be toxic at high concentrations, and may require special handling and disposal procedures. It may also have variable effects depending on the cell type or experimental conditions used.
Zukünftige Richtungen
There are many potential future directions for research on 1,3-Butadiene, 2-chloro-, dimer. One area of interest is its potential as a therapeutic agent for autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis. Another area of interest is its potential as an anti-cancer agent, particularly in combination with other drugs or therapies. Further research is also needed to fully understand the mechanism of action of this compound, and to identify any potential side effects or toxicity issues.
Synthesemethoden
The synthesis of 1,3-Butadiene, 2-chloro-, dimer can be achieved through a variety of methods. The most common method involves the reaction of 1,3-butadiene with chlorine gas in the presence of a catalyst. This reaction produces a mixture of dichlorobutenes, which can be separated and purified through fractional distillation. Other methods include the reaction of 1,4-dichlorobutene with a reducing agent or the reaction of 1,3-butadiene with hydrochloric acid.
Wissenschaftliche Forschungsanwendungen
1,3-Butadiene, 2-chloro-, dimer has been the subject of extensive scientific research due to its potential as a therapeutic agent. Studies have shown that this compound exhibits anti-inflammatory, anti-tumor, and anti-viral properties. It has also been shown to have a positive effect on the immune system, and may be useful in the treatment of autoimmune diseases.
Eigenschaften
CAS-Nummer |
14523-89-8 |
|---|---|
Produktname |
1,3-Butadiene, 2-chloro-, dimer |
Molekularformel |
C26H38N2O4 |
Molekulargewicht |
177.07 g/mol |
IUPAC-Name |
2-chlorobuta-1,3-diene |
InChI |
InChI=1S/2C4H5Cl/c2*1-3-4(2)5/h2*3H,1-2H2 |
InChI-Schlüssel |
XXPCAAFTBIEPEP-UHFFFAOYSA-N |
SMILES |
C=CC(=C)Cl.C=CC(=C)Cl |
Kanonische SMILES |
C=CC(=C)Cl.C=CC(=C)Cl |
Synonyme |
1,3-BUTADIENE,2-CHLORO-,DIME |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1,3-dimethyl-2-[(1E,3E)-3-methylocta-1,3-dienyl]-4-oxocyclohex-2-ene-1-carboxylic acid](/img/structure/B227621.png)


![2-[(6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B227665.png)
![2-[(6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B227666.png)


![3-amino-6-methyl-N-(4-methyl-1-piperazinyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B227688.png)

![3-chloro-7-nitro-N-[2-(4-propanoylpiperazin-1-yl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B227696.png)

![Sodium;4-[4-[4-(3-carboxypropanoylamino)phenyl]sulfonylanilino]-4-oxobutanoic acid](/img/structure/B227718.png)
